molecular formula C36H28O2P2 B14066969 Bis[2-(diphenylphosphino)-phenyl]ether oxide;Bis[2-((oxo)diphenylphosphino)phenyl]ether

Bis[2-(diphenylphosphino)-phenyl]ether oxide;Bis[2-((oxo)diphenylphosphino)phenyl]ether

Cat. No.: B14066969
M. Wt: 554.6 g/mol
InChI Key: VWKBVNQSGONNNB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bis[2-(diphenylphosphino)-phenyl]ether oxide can be synthesized through a reaction involving diphenyl ether and chlorodiphenylphosphine. The process typically involves the following steps :

    Dilution of Diphenyl Ether: Diphenyl ether is diluted in hexane and cooled to -78°C.

    Addition of n-Butyllithium: A solution of n-butyllithium in hexane is added dropwise to the diphenyl ether solution, and the mixture is stirred for 1 hour.

    Reaction with Chlorodiphenylphosphine: A solution of chlorodiphenylphosphine in hexane is added to the reaction mixture, which is then stirred at room temperature for 16 hours.

    Isolation of Product: The solvent is removed by rotary evaporation, and the resulting product is washed with acetone and dried under vacuum to yield Bis[2-(diphenylphosphino)-phenyl]ether oxide as a white powder.

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process described above can be scaled up for industrial applications. The key factors in industrial production would include maintaining the reaction conditions and ensuring the purity of the reagents used.

Chemical Reactions Analysis

Types of Reactions

Bis[2-(diphenylphosphino)-phenyl]ether oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various halides and other electrophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted phosphine derivatives.

Scientific Research Applications

Bis[2-(diphenylphosphino)-phenyl]ether oxide has a wide range of applications in scientific research, including :

    Chemistry: Used as a ligand in catalysis, particularly in hydroformylation and cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Investigated for potential use in drug development and delivery systems.

    Industry: Utilized in the production of fine chemicals and materials science.

Mechanism of Action

The mechanism by which Bis[2-(diphenylphosphino)-phenyl]ether oxide exerts its effects is primarily through its role as a ligand. It coordinates with metal centers in catalytic processes, facilitating various chemical transformations. The wide bite angle of the ligand allows for greater flexibility and efficiency in catalysis .

Comparison with Similar Compounds

Properties

IUPAC Name

[2-(2-diphenylphosphorylphenoxy)phenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28O2P2/c37-40(31-21-9-3-10-22-31,32-23-11-4-12-24-32)36-28-16-14-26-34(36)38-33-25-13-15-27-35(33)39(29-17-5-1-6-18-29)30-19-7-2-8-20-30/h1-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKBVNQSGONNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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